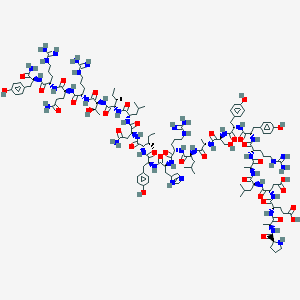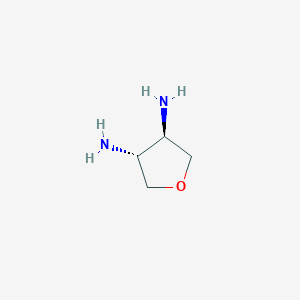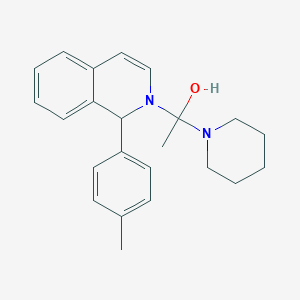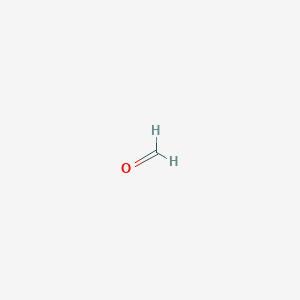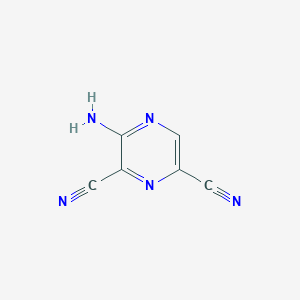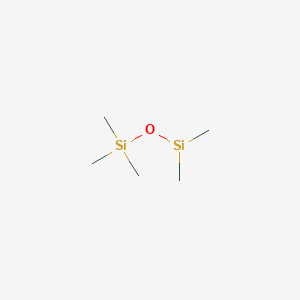![molecular formula C48H98N5O9P B044682 [3-[2-[2,5-Bis(3-aminopropylamino)pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate CAS No. 124076-29-5](/img/structure/B44682.png)
[3-[2-[2,5-Bis(3-aminopropylamino)pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-[2-[2,5-Bis(3-aminopropylamino)pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate, commonly known as PEPAH, is a synthetic lipid molecule that has gained significant attention in the scientific community due to its potential applications in drug delivery and gene therapy.
Wirkmechanismus
PEPAH functions as a cationic lipid, meaning that it has a positive charge and can interact with negatively charged molecules such as DNA and RNA. When PEPAH is complexed with DNA or RNA, it forms a stable nanoparticle that can enter cells through endocytosis. Once inside the cell, the nanoparticle is taken up by the endosomes, and the acidic environment of the endosomes causes the PEPAH to release the DNA or RNA. The released DNA or RNA can then enter the nucleus and exert its therapeutic effect.
Biochemische Und Physiologische Effekte
PEPAH has been shown to have low toxicity and high biocompatibility, making it a promising candidate for drug delivery and gene therapy. Additionally, it has been shown to enhance the cellular uptake and intracellular release of various drugs and genes, further supporting its potential as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using PEPAH in lab experiments is its ability to improve the efficacy of current therapies by enhancing the cellular uptake and intracellular release of drugs and genes. Additionally, its low toxicity and high biocompatibility make it a safe and viable option for drug delivery and gene therapy. However, one of the limitations of using PEPAH in lab experiments is its complex synthesis method, which may limit its widespread use.
Zukünftige Richtungen
There are several future directions for research on PEPAH, including exploring its potential applications in cancer therapy, investigating its ability to target specific cell types, and optimizing its synthesis method to make it more accessible for widespread use. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of PEPAH.
Synthesemethoden
PEPAH is synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of hexadecanol with hexadecanoyl chloride to form hexadecanoyl chloride. In the second step, the hexadecanoyl chloride is reacted with 2-hydroxypropyl-phosphonic acid to form 2-hexadecanoyloxypropyl-phosphonic acid. In the third step, the 2-hexadecanoyloxypropyl-phosphonic acid is reacted with 2-aminoethoxyethanol to form 2-[2-(2-hexadecanoyloxypropoxy)ethoxy]ethylphosphonic acid. Finally, 2-[2-(2-hexadecanoyloxypropoxy)ethoxy]ethylphosphonic acid is reacted with 2,5-bis(3-aminopropylamino)pentanoic acid to form PEPAH.
Wissenschaftliche Forschungsanwendungen
PEPAH has been extensively studied for its potential applications in drug delivery and gene therapy. It has been shown to enhance the cellular uptake and intracellular release of various drugs and genes, making it an attractive candidate for improving the efficacy of current therapies. Additionally, PEPAH has been shown to have low toxicity and high biocompatibility, further supporting its potential as a drug delivery and gene therapy agent.
Eigenschaften
CAS-Nummer |
124076-29-5 |
|---|---|
Produktname |
[3-[2-[2,5-Bis(3-aminopropylamino)pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |
Molekularformel |
C48H98N5O9P |
Molekulargewicht |
920.3 g/mol |
IUPAC-Name |
[3-[2-[2,5-bis(3-aminopropylamino)pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C48H98N5O9P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33-46(54)59-42-44(62-47(55)34-28-26-24-22-20-18-16-14-12-10-8-6-4-2)43-61-63(57,58)60-41-40-53-48(56)45(52-39-31-36-50)32-29-37-51-38-30-35-49/h44-45,51-52H,3-43,49-50H2,1-2H3,(H,53,56)(H,57,58) |
InChI-Schlüssel |
KJGNQQFTDRTNRE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C(CCCNCCCN)NCCCN)OC(=O)CCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C(CCCNCCCN)NCCCN)OC(=O)CCCCCCCCCCCCCCC |
Synonyme |
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamidospermine 1,2-dipalmitoylphosphatidylethanolamidospermine 1-DPPES |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



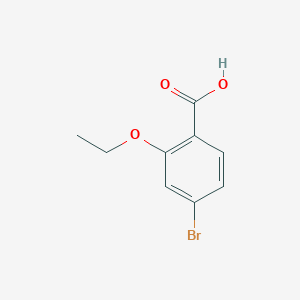
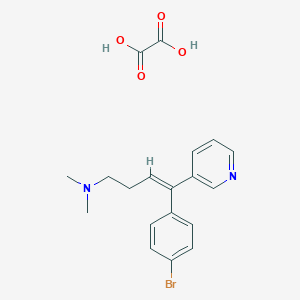
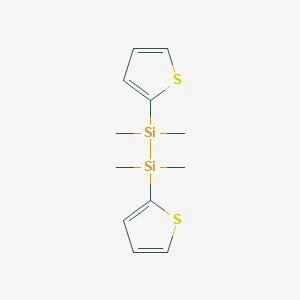
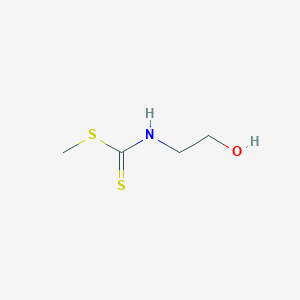

![4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,8-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine](/img/structure/B44615.png)


